molecular formula C13H28N2O B1615065 n-[3-(dimethylamino)propyl]octanamide CAS No. 22890-10-4

n-[3-(dimethylamino)propyl]octanamide

Cat. No.: B1615065
CAS No.: 22890-10-4
M. Wt: 228.37 g/mol
InChI Key: RZJGTTOKUNMVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[3-(dimethylamino)propyl]octanamide can be achieved through the following steps :

    Reaction of Octanoyl Chloride with 3-(dimethylamino)propylamine: Octanoyl chloride reacts with 3-(dimethylamino)propylamine to form N-(3-aminopropyl)octanamide.

    Methylation of N-(3-aminopropyl)octanamide: The resulting N-(3-aminopropyl)octanamide is then methylated using methyl iodide or methyl bromide to produce this compound.

Chemical Reactions Analysis

N-[3-(dimethylamino)propyl]octanamide undergoes various types of chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides . The major products formed from these reactions are primary amines, carboxylic acids, and substituted amides .

Scientific Research Applications

N-[3-(dimethylamino)propyl]octanamide has a wide range of scientific research applications :

    Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in hydrogenation and dehydration reactions.

    Biology: This compound is used in the synthesis of various biologically active molecules.

    Medicine: this compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Comparison with Similar Compounds

N-[3-(dimethylamino)propyl]octanamide can be compared with other similar compounds such as N-[3-(dimethylamino)propyl]octadecanamide and N-[3-(dimethylamino)propyl]stearamide . These compounds share similar structural features but differ in the length of their alkyl chains. The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and applications .

Similar compounds include :

  • N-[3-(dimethylamino)propyl]octadecanamide
  • N-[3-(dimethylamino)propyl]stearamide
  • Octanoic acid [3-(dimethylamino)propyl]amide

These compounds have varying applications and properties based on their structural differences.

Properties

CAS No.

22890-10-4

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]octanamide

InChI

InChI=1S/C13H28N2O/c1-4-5-6-7-8-10-13(16)14-11-9-12-15(2)3/h4-12H2,1-3H3,(H,14,16)

InChI Key

RZJGTTOKUNMVCJ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NCCCN(C)C

Canonical SMILES

CCCCCCCC(=O)NCCCN(C)C

22890-10-4

physical_description

Liquid

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hexadecanoic acid, dodecanoic acid or octanoic acid was used instead of octadecanoic acid, and these fatty acids were allowed to react with N,N-dimethyl-1,3-diaminopropane in the same manner as described in Synthesis Example 1 to obtain N-hexadecanoyl-N′,N′-dimethyl-1,3-diaminopropane, N-decanoyl-N′,N′-dimethyl-1,3-diaminopropane and N-octanoyl-N′,N′-dimethyl-1,3-diaminopropane, respectively.
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